N,N-Dimethyl-N-octadecyloctadecan-1-aminium benzenesulfonate
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Overview
Description
N,N-Dimethyl-N-octadecyloctadecan-1-aminium benzenesulfonate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. This particular compound is characterized by its long hydrophobic alkyl chains and a hydrophilic ammonium head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium benzenesulfonate typically involves the quaternization of tertiary amines with alkyl halides. The reaction can be represented as follows:
Quaternization Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-octadecyloctadecan-1-aminium benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the long alkyl chains are relatively inert, the benzenesulfonate moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, halides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzenesulfonate group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the benzenesulfonate group.
Major Products
Substitution Products: Depending on the nucleophile used, the products can vary widely, including alcohols, ethers, and other substituted ammonium compounds.
Oxidation Products: Oxidation of the benzenesulfonate group can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can yield sulfonamides or other reduced sulfur-containing compounds.
Scientific Research Applications
N,N-Dimethyl-N-octadecyloctadecan-1-aminium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Properties
CAS No. |
61212-50-8 |
---|---|
Molecular Formula |
C44H85NO3S |
Molecular Weight |
708.2 g/mol |
IUPAC Name |
benzenesulfonate;dimethyl(dioctadecyl)azanium |
InChI |
InChI=1S/C38H80N.C6H6O3S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;7-10(8,9)6-4-2-1-3-5-6/h5-38H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
YVOUBWKNCXPMEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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